
2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the class of compounds known as piperidines and is structurally related to other compounds that have been shown to exhibit biological activity.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Ghareb, Abdel Daim, El-Sayed, & Elgawish (2017) explored the synthesis of novel naphthalen-2-yl acetate derivatives, including compounds structurally related to your compound of interest. These derivatives were evaluated for their potential as anticonvulsant agents. The study included molecular modeling to predict their activity in modulating GABA-A receptors, indicative of CNS depressant activity (Ghareb et al., 2017).
Molecular Recognition and Chemosensors
- Gosavi-Mirkute et al. (2017) synthesized naphthalene derivatives, closely related to the compound , for their potential use in detecting transition metal ions. These ligands demonstrated remarkable selectivity towards Cu2+ ions in specific solvent mixtures, indicating their applicability in metal ion sensing (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity Research
- Rajak et al. (2010) designed and synthesized naphthalene-2-yloxy derivatives, similar to your compound, as part of a study on anticonvulsant activities. The compounds were tested in various seizure models, with some showing significant anticonvulsant effects. This study contributes to understanding the structural requirements for anticonvulsant activity (Rajak et al., 2010).
Nanoparticle Catalysis
- Mokhtary & Torabi (2017) reported on the use of nano magnetite as a catalyst in synthesizing compounds including naphthalene-2-yloxy derivatives. The study highlighted the efficiency of such catalysts in organic synthesis, indicating the compound's role in facilitating novel synthetic pathways (Mokhtary & Torabi, 2017).
Coordination Chemistry and Polymer Studies
- Singh & Baruah (2009) investigated coordination polymers of zinc with derivatives of naphthalene-2-yloxy compounds. The study demonstrated how different ligands can influence the dimensional structure of zinc-based coordination polymers (Singh & Baruah, 2009).
DNA Interaction and Docking Studies
- Kurt et al. (2020) synthesized Schiff base ligands derived from naphthalene-2-yloxy compounds and their metal complexes. The study focused on the DNA binding properties of these complexes, suggesting potential applications in drug design and molecular biology (Kurt et al., 2020).
properties
IUPAC Name |
2-naphthalen-2-yloxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-22(16-26-20-8-7-17-4-1-2-5-18(17)14-20)24-13-3-6-21(15-24)27-19-9-11-23-12-10-19/h1-2,4-5,7-12,14,21H,3,6,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTUYQTYKUBRLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)OC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
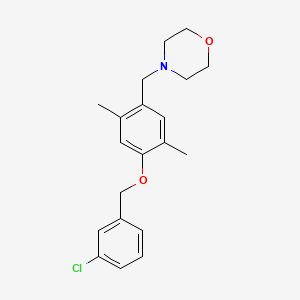
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)

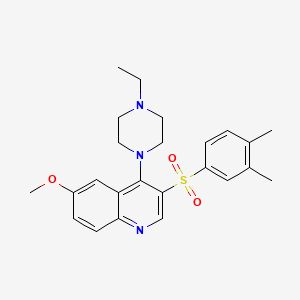
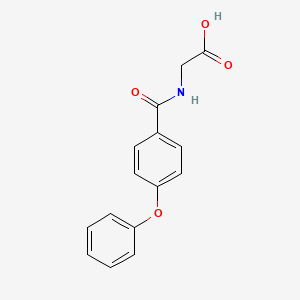
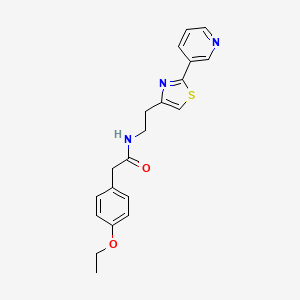
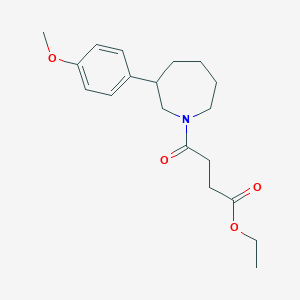

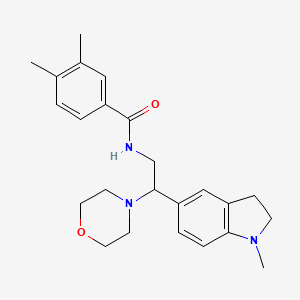
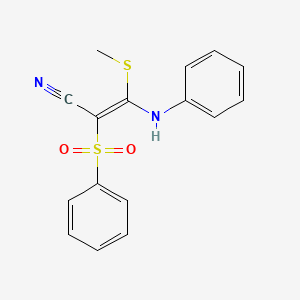
![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)